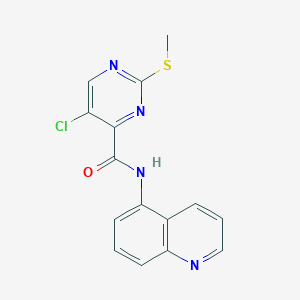![molecular formula C22H26N4O3 B5407138 N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5407138.png)
N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide, also known as BMS-986177, is a novel small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986177 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases, such as psoriasis and inflammatory bowel disease.
作用机制
N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which are known to contribute to the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on cytokine signaling, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in human immune cells. This compound has also been found to reduce the proliferation of T cells, which play a key role in the immune response.
实验室实验的优点和局限性
One advantage of using N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide in lab experiments is that it is a highly selective inhibitor of TYK2, with minimal off-target effects. This makes it a useful tool for studying the role of TYK2 in cytokine signaling and autoimmune diseases. However, one limitation of using this compound is that it is a small molecule inhibitor, which may have limited efficacy in vivo due to issues with pharmacokinetics and bioavailability.
未来方向
There are several potential future directions for research on N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide. One area of interest is the development of more potent and selective TYK2 inhibitors, which may have improved efficacy in vivo. Another area of interest is the investigation of this compound in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on immune cells and cytokine signaling pathways.
合成方法
The synthesis of N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide involves several steps, starting with the reaction of 4-biphenylylmethyl chloride with 4-methylpiperazine to form the intermediate 1-(4-biphenylylmethyl)-4-methylpiperazine. This intermediate is then reacted with 2-chloroacetyl chloride to form the acylated piperazine, which is further reacted with beta-alanine to form the final product, this compound.
科学研究应用
N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide has been the subject of several preclinical studies investigating its potential as a treatment for autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and improve skin pathology. In a mouse model of inflammatory bowel disease, this compound was found to reduce inflammation and improve gut pathology. These results suggest that this compound may be a promising candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
3-[[2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetyl]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c23-20(27)10-11-24-21(28)14-19-22(29)25-12-13-26(19)15-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H2,23,27)(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNDNFSDHTIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCC(=O)N)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-hydroxybenzamide](/img/structure/B5407056.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407057.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5407076.png)
![7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5407078.png)

![6-[(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B5407097.png)
![ethyl 2-[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5407102.png)
![5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole](/img/structure/B5407105.png)
![methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407113.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}acetamide](/img/structure/B5407118.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5407121.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(2-methoxy-2-methylpropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5407126.png)
![6-[2-(2-ethoxy-3-methoxyphenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B5407127.png)
![8-(5-phenoxy-2-furoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5407143.png)
